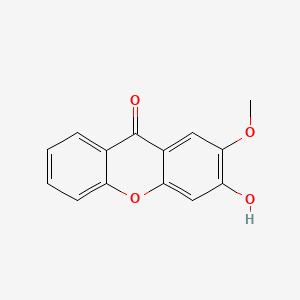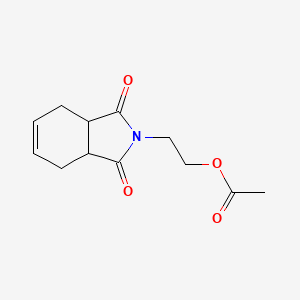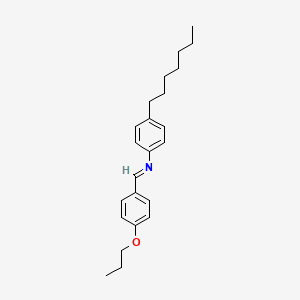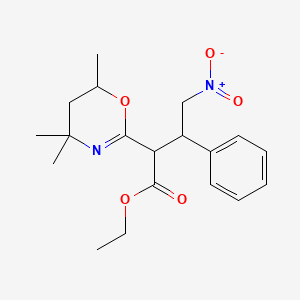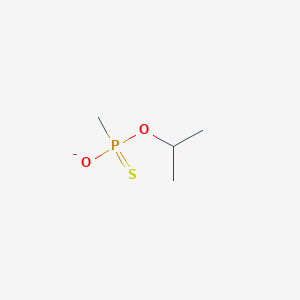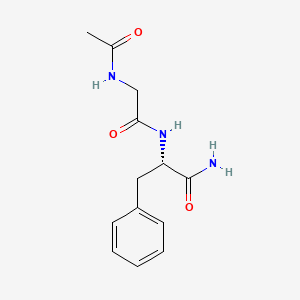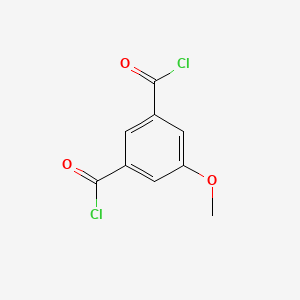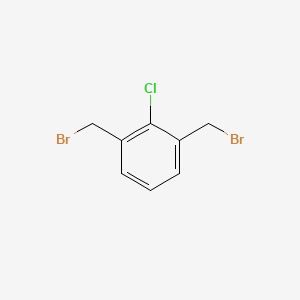
1,3-Bis(bromomethyl)-2-chlorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(bromomethyl)-2-chlorobenzene: is an organic compound with the molecular formula C8H7Br2Cl. It is a derivative of benzene, where two bromomethyl groups and one chlorine atom are substituted at the 1, 3, and 2 positions, respectively. This compound is known for its reactivity and is used in various chemical synthesis processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3-Bis(bromomethyl)-2-chlorobenzene can be synthesized through the bromination of 2-chlorotoluene. The process involves the following steps:
Bromination of 2-chlorotoluene: 2-chlorotoluene is treated with bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) to form this compound.
Purification: The crude product is purified through recrystallization or distillation to obtain the pure compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-Bis(bromomethyl)-2-chlorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl groups to methyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiolate (KSR), and sodium alkoxide (NaOR) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include methyl-substituted derivatives.
Applications De Recherche Scientifique
1,3-Bis(bromomethyl)-2-chlorobenzene has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It is involved in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,3-bis(bromomethyl)-2-chlorobenzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl groups are highly reactive and can undergo substitution reactions with various nucleophiles. The chlorine atom also contributes to the compound’s reactivity by influencing the electron density on the benzene ring, making it more susceptible to electrophilic attack.
Comparaison Avec Des Composés Similaires
1,3-Bis(bromomethyl)benzene: Similar structure but lacks the chlorine atom.
1,3-Bis(chloromethyl)benzene: Similar structure but with chlorine atoms instead of bromine.
1,3-Dibromo-2-chlorobenzene: Similar structure but with bromine atoms instead of bromomethyl groups.
Uniqueness: 1,3-Bis(bromomethyl)-2-chlorobenzene is unique due to the presence of both bromomethyl and chlorine substituents, which impart distinct reactivity and chemical properties. This combination allows for a wide range of chemical transformations and applications in various fields.
Propriétés
Numéro CAS |
25006-87-5 |
|---|---|
Formule moléculaire |
C8H7Br2Cl |
Poids moléculaire |
298.40 g/mol |
Nom IUPAC |
1,3-bis(bromomethyl)-2-chlorobenzene |
InChI |
InChI=1S/C8H7Br2Cl/c9-4-6-2-1-3-7(5-10)8(6)11/h1-3H,4-5H2 |
Clé InChI |
YHSHGVABTKZEKC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)CBr)Cl)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


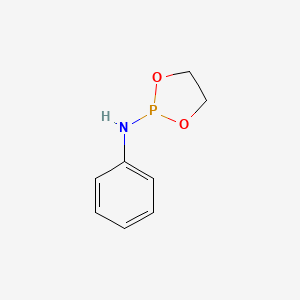
![6-methoxy-1,9,11-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),4,6,9-tetraen-2-one](/img/structure/B14695238.png)
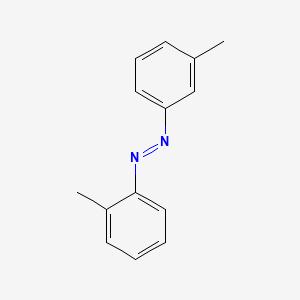
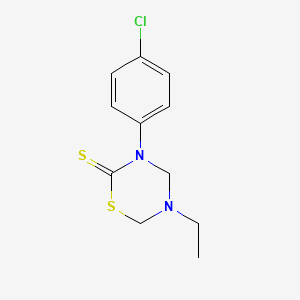
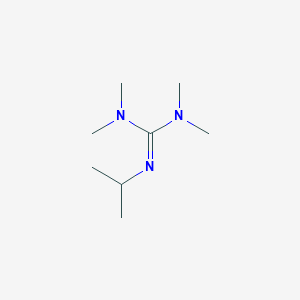
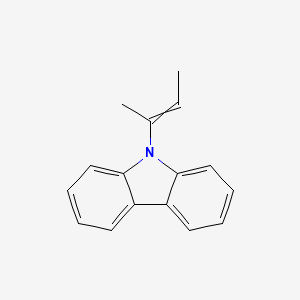
![3-Oxa-7-azatricyclo[3.3.3.01,5]undecane-6,8-dione](/img/structure/B14695272.png)
